4,6-Dibromopyridin-3-amine
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Overview
Description
4,6-Dibromopyridin-3-amine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol. It is a derivative of pyridine, characterized by the presence of bromine atoms at the 4th and 6th positions and an amine group at the 3rd position on the pyridine ring. This compound is primarily used for research purposes and is known for its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring stringent quality control measures to maintain the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki and Heck coupling reactions to form complex organic molecules.
Reduction Reactions: The compound can be reduced to form 4,6-diaminopyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is 4,6-diaminopyridine.
Scientific Research Applications
4,6-Dibromopyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4,6-Dibromopyridin-3-amine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Additionally, its anticancer properties may be due to the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar in structure but with bromine atoms at the 2nd and 6th positions.
3,5-Dibromopyridine: Bromine atoms are at the 3rd and 5th positions.
2,4-Dibromopyridine: Bromine atoms are at the 2nd and 4th positions.
Uniqueness: 4,6-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. This positioning allows for selective reactions and interactions that are not possible with other dibromopyridine derivatives.
Properties
IUPAC Name |
4,6-dibromopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYBMZUFFEHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356445 |
Source
|
Record name | 4,6-dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50786-37-3 |
Source
|
Record name | 4,6-dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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